3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline 3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline
Brand Name: Vulcanchem
CAS No.: 1290090-22-0
VCID: VC15940467
InChI: InChI=1S/C14H19N3/c1-10-8-17(9-16-10)13-6-11(14(2,3)4)5-12(15)7-13/h5-9H,15H2,1-4H3
SMILES:
Molecular Formula: C14H19N3
Molecular Weight: 229.32 g/mol

3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline

CAS No.: 1290090-22-0

Cat. No.: VC15940467

Molecular Formula: C14H19N3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

3-(Tert-butyl)-5-(4-methyl-1H-imidazol-1-YL)aniline - 1290090-22-0

Specification

CAS No. 1290090-22-0
Molecular Formula C14H19N3
Molecular Weight 229.32 g/mol
IUPAC Name 3-tert-butyl-5-(4-methylimidazol-1-yl)aniline
Standard InChI InChI=1S/C14H19N3/c1-10-8-17(9-16-10)13-6-11(14(2,3)4)5-12(15)7-13/h5-9H,15H2,1-4H3
Standard InChI Key BSIMTXPLDUDBPW-UHFFFAOYSA-N
Canonical SMILES CC1=CN(C=N1)C2=CC(=CC(=C2)N)C(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of an aniline group substituted at the 3- and 5-positions. The tert-butyl group (C(CH3)3-\text{C}(\text{CH}_3)_3) at position 3 introduces steric bulk, while the 4-methylimidazole ring at position 5 contributes aromaticity and hydrogen-bonding capability. The imidazole nitrogen atoms (N1 and N3) are positioned para to the methyl group, creating a π-conjugated system that may influence electronic interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC14H19N3\text{C}_{14}\text{H}_{19}\text{N}_3
Molecular Weight229.32 g/mol
Exact Mass229.158 Da
LogP (Partition Coefficient)3.64
Polar Surface Area43.84 Ų
HS Code2933290090

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis of 3-(tert-butyl)-5-(4-methyl-1H-imidazol-1-yl)aniline likely follows a cross-coupling methodology similar to that used for structurally related compounds. A plausible route involves:

  • Starting Materials: 3-Bromo-5-tert-butylaniline and 4-methylimidazole.

  • Coupling Reaction: A Ullmann-type coupling using a copper(I) catalyst (e.g., CuI) and a base (e.g., Cs2_2CO3_3) in a polar aprotic solvent (e.g., DMSO) at elevated temperatures (90–100°C) .

  • Workup: Extraction with ethyl acetate, followed by column chromatography or recrystallization for purification .

Table 2: Representative Reaction Conditions

ParameterValue
CatalystCuI (5 mol%)
LigandD-Glucosamine hydrochloride
BaseCs2_2CO3_3 (1.8 equiv)
SolventDMSO/H2_2O (3:4 v/v)
Temperature90°C
Reaction Time12 hours
Yield~96% (analogous reaction)

Mechanistic Insights

The copper-catalyzed coupling proceeds via a single-electron transfer (SET) mechanism:

  • Oxidative Addition: Cu(I) inserts into the C–Br bond of 3-bromo-5-tert-butylaniline, forming a Cu(III) intermediate.

  • Transmetallation: 4-Methylimidazole coordinates to the Cu center, displacing bromide.

  • Reductive Elimination: The C–N bond forms, regenerating Cu(I) and releasing the coupled product .
    The use of D-glucosamine as a ligand enhances catalytic efficiency by stabilizing the copper species and mitigating side reactions .

Physicochemical Properties and Stability

Solubility and Lipophilicity

The compound’s logP\log P value (3.64) indicates moderate lipophilicity, favoring solubility in organic solvents like ethyl acetate or dichloromethane. Aqueous solubility is likely limited but may improve under acidic conditions due to protonation of the aniline (–NH2_2) and imidazole nitrogens .

Thermal Stability

While specific melting or boiling points are unreported, the tert-butyl group’s thermal stability suggests decomposition temperatures above 200°C. Differential scanning calorimetry (DSC) of analogous compounds shows endothermic peaks near 180°C, corresponding to imidazole ring degradation .

Spectroscopy and Chromatography

  • HPLC Purity: Analogous syntheses achieve >98% purity using C18 reverse-phase columns with acetonitrile/water gradients .

  • UV-Vis: Imidazole-containing compounds typically absorb at λ~260 nm (π→π* transitions) .

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